molecular formula C24H28N2O2 B7701728 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide

Número de catálogo B7701728
Peso molecular: 376.5 g/mol
Clave InChI: FUAHWSGXUPYIPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic benefits in Alzheimer's disease (AD). It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies investigating its mechanism of action and potential applications in treating AD.

Mecanismo De Acción

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide works by binding to the receptor for advanced glycation end products (RAGE), a cell surface protein that plays a key role in the inflammatory response and Aβ aggregation in AD. By blocking RAGE, this compound can reduce the accumulation of Aβ and inflammation in the brain, thereby slowing the progression of AD.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the levels of Aβ in the brain and improve cognitive function in animal models of AD. Additionally, this compound has been shown to reduce inflammation in the brain and protect against neuronal damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is its specificity for RAGE, which reduces the risk of off-target effects. However, this compound has also been shown to have limited efficacy in clinical trials, possibly due to its inability to penetrate the blood-brain barrier and reach its target in the brain.

Direcciones Futuras

For research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide include developing more effective delivery methods to improve its ability to penetrate the blood-brain barrier and reach its target in the brain. Additionally, studies are needed to investigate the long-term safety and efficacy of this compound in humans, as well as its potential use in combination with other AD therapies.

Métodos De Síntesis

The synthesis of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide involves several steps, starting with the reaction of 2-hydroxy-3-nitrobenzaldehyde with tert-butylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate, which is subsequently reacted with isopropyl chloroacetate to form the ester. Finally, the ester is hydrolyzed with sodium hydroxide to yield this compound in its final form.

Aplicaciones Científicas De Investigación

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential therapeutic benefits in AD, a neurodegenerative disorder characterized by the accumulation of amyloid beta (Aβ) plaques and neurofibrillary tangles in the brain. Studies have shown that this compound can inhibit the aggregation of Aβ and reduce inflammation in the brain, two key pathological features of AD.

Propiedades

IUPAC Name

4-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-16(2)26(23(28)17-10-12-20(13-11-17)24(3,4)5)15-19-14-18-8-6-7-9-21(18)25-22(19)27/h6-14,16H,15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAHWSGXUPYIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.